5-Ethynyl-4-methylthiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethynyl-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-3-6-5(2)7-4-8-6/h1,4H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTHMRGOSYOSAOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Ethynyl 4 Methylthiazole and Its Derivatives
Classical and Established Synthetic Routes to Substituted Thiazoles
Long-standing methods for thiazole (B1198619) synthesis remain fundamental in organic chemistry, offering reliable access to the core heterocyclic structure.
Hantzsch Thiazole Synthesis and its Modern Adaptations
The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, is a cornerstone reaction for the formation of the thiazole ring. synarchive.com This method traditionally involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The reaction proceeds through an initial S-alkylation of the thioamide followed by an intramolecular cyclization and dehydration to yield the thiazole product. chemhelpasap.com The process is known for being high-yielding and relatively simple to perform. chemhelpasap.com
Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions and expanding the substrate scope. These modifications include the use of microwave irradiation to accelerate the reaction and improve yields, often resulting in shorter reaction times compared to conventional heating methods. nih.gov Environmentally benign approaches have also been developed, utilizing greener catalysts and solvents to minimize the environmental impact. nih.govmdpi.com For instance, silica-supported tungstosilisic acid has been employed as a reusable catalyst in one-pot, multi-component syntheses of Hantzsch thiazole derivatives. nih.govmdpi.com
A notable modification is the Holzapfel-Meyers-Nicolaou procedure, which involves the generation of a hydroxythiazoline intermediate under basic conditions. This intermediate is subsequently dehydrated using trifluoroacetic anhydride (B1165640) and pyridine (B92270) to yield the thiazole. researchgate.net
Approaches via Thioureas and Alpha-Halocarbonyl Compounds
A widely used variation of the Hantzsch synthesis employs thiourea (B124793) or its N-substituted derivatives in place of thioamides. researchgate.net This approach is particularly valuable for the synthesis of 2-aminothiazoles. organic-chemistry.org The reaction between an α-halocarbonyl compound and thiourea provides a direct route to the 2-aminothiazole (B372263) core. researchgate.net Similar to the classical Hantzsch reaction, this method has been adapted to more environmentally friendly conditions, including catalyst-free reactions in water and microwave-assisted syntheses. nih.govbepls.com One-pot procedures starting from readily available materials like ethyl acetoacetate (B1235776) and thiourea have been developed using an oxone and iodobenzene (B50100) reaction system, offering a greener and more efficient alternative to traditional two-step processes. researchgate.net
Transition Metal-Catalyzed Functionalization and Coupling Reactions
Transition metal catalysis has become an indispensable tool for the synthesis and functionalization of thiazoles, enabling the introduction of various substituents, including the ethynyl (B1212043) group, with high precision and efficiency.
Palladium-Catalyzed C-H Arylation Strategies on the Thiazole Ring
Palladium-catalyzed direct C-H arylation has emerged as a powerful method for forming carbon-carbon bonds, offering an atom-economical alternative to traditional cross-coupling reactions. researchgate.netorganic-chemistry.org This strategy allows for the direct coupling of a thiazole C-H bond with an aryl halide or triflate. researchgate.net The regioselectivity of the arylation (at the C2, C4, or C5 position) can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov For instance, ligand-free Pd(OAc)2 has been shown to efficiently catalyze the direct arylation of thiazole derivatives at very low catalyst loadings, selectively producing 5-arylated products. organic-chemistry.orgresearchgate.net The use of different ligands and bases can direct the arylation to either the C2 or C5 position of the thiazole ring. nih.gov
Table 1: Palladium-Catalyzed C-H Arylation of Thiazoles
| Catalyst System | Arylating Agent | Position of Arylation | Reference |
| Pd(OAc)2 / PPh3 / KOAc | Aryl triflates | C2 or C5 | researchgate.net |
| Ligand-free Pd(OAc)2 | Aryl bromides | C5 | organic-chemistry.orgresearchgate.net |
| Pd catalyst / Bphen / K3PO4 | Aryl halides | C5 | nih.gov |
| Pd catalyst / PPh3 / NaOtBu | Aryl halides | C2 | nih.gov |
Copper-Mediated Synthesis of Ethynyl-Containing Thiazole Derivatives
Copper catalysts play a crucial role in the introduction of ethynyl groups onto the thiazole ring, most notably through Sonogashira-type coupling reactions. nih.govnih.gov While the classical Sonogashira reaction utilizes a palladium catalyst and a copper co-catalyst, copper-mediated or copper-catalyzed conditions have been developed for the synthesis of various alkynyl-substituted heterocycles. nih.govorganic-chemistry.org These reactions typically involve the coupling of a halo-substituted thiazole with a terminal alkyne. Copper(I) iodide is a common catalyst for such transformations. nih.gov Copper-catalyzed sequential C-N coupling reactions have also been employed to build complex fused heterocyclic systems containing a thiazole ring. scispace.com
Catalytic Oxidation and Reduction Methodologies for Thiazole Carbaldehydes
Thiazole carbaldehydes are versatile intermediates that can be further functionalized. The formyl group can be introduced at various positions on the thiazole ring. For instance, thiazole-5-carbaldehydes can be synthesized through a cascade annulation of enaminones and potassium thiocyanate (B1210189) with the Dess-Martin periodinane reagent. researchgate.net
The reduction of a thiazole carbaldehyde to a hydroxymethylthiazole can be achieved using various reducing agents. While specific catalytic reduction methods for thiazole carbaldehydes are not extensively detailed in the provided context, general methods for aldehyde reduction are applicable. For example, sodium borohydride (B1222165) is a common reagent for the reduction of aldehydes to alcohols. wikipedia.org
Conversely, the oxidation of a hydroxymethylthiazole to a thiazole carbaldehyde can be accomplished using a range of oxidizing agents. Thiazoles can be oxidized at the nitrogen to form thiazole N-oxides using reagents like mCPBA. wikipedia.org
Green Chemistry Principles and Sustainable Synthetic Protocols
In recent years, significant efforts have been directed toward developing environmentally benign synthetic routes for thiazole derivatives. bepls.com These approaches aim to minimize hazardous waste, reduce energy consumption, and utilize safer solvents and reagents. Methodologies such as microwave-assisted synthesis, the use of recyclable catalysts, and solvent-free reactions are central to this green shift. bepls.comsci-hub.se
The synthesis of key precursors to 5-ethynyl-4-methylthiazole, such as 4-methyl-5-formylthiazole, often involves oxidation steps. Traditional methods have employed heavy-metal oxidants like manganese dioxide (MnO₂) or chromium trioxide (CrO₃), which are effective but pose significant environmental and health hazards. mdpi.comnih.gov These older protocols are considered "eco-unfriendly" and are ill-suited for large-scale, sustainable production. mdpi.comnih.gov
Modern green chemistry approaches have focused on replacing these hazardous materials with safer, more environmentally benign alternatives. One such system involves the use of sodium chlorite (B76162) (NaClO₂) in the presence of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. This method allows for the efficient oxidation of alcohols to aldehydes under mild conditions, generating less toxic byproducts. researchgate.net Another greener alternative is the use of sodium hypochlorite (B82951) (NaOCl). mdpi.comnih.gov The development of protocols using catalysts like silica-supported tungstosilisic acid, which can be easily recovered and reused, further enhances the sustainability of these synthetic routes. researchgate.net
| Oxidant System | Reactant | Product | Yield | Conditions | Reference |
| Sodium Chlorite / TEMPO | 4-methyl-5-(hydroxymethyl)thiazole | 4-methyl-5-formylthiazole | 62% (for two steps) | Mild Conditions | researchgate.net |
| Pd/BaSO₄ | 4-methylthiazole-5-carboxylic acid chloride | 4-methyl-5-formylthiazole | High Yield | Hydrogenation in xylene at 140°C | mdpi.comnih.gov |
For a compound to be viable for broader applications, its synthesis must be scalable for industrial production. This requires methodologies that are not only high-yielding and cost-effective but also safe and environmentally responsible. The synthesis of 4-methyl-5-formylthiazole, a crucial intermediate, serves as a model for the industrial preparation of 5-substituted-4-methylthiazoles. mdpi.comnih.gov
One of the most promising methods for large-scale production is the Rosenmund reduction, involving the Pd/BaSO₄ catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride. mdpi.comnih.gov This process is noted for being more eco-friendly and better suited for industrial application than methods relying on hazardous oxidants or complex reducing agents like LiAlH₄ or Red-Al. mdpi.comnih.gov Researchers have optimized this reaction by studying parameters such as the particle size of the BaSO₄ support, finding that smaller particle sizes can enhance catalytic activity. nih.gov
| Synthetic Route | Key Reagents | Key Intermediate | Overall Yield | Advantages | Reference |
| Rosenmund Reduction | Pd/BaSO₄, H₂ | 4-methylthiazole-5-carboxylic acid chloride | High | Eco-friendly, suitable for industrial production | mdpi.comnih.gov |
| Multi-step Synthesis | Methyl 3-oxobutanoate, Thiourea, NaNO₂, NaH₂PO₂ | Methyl 2-amino-4-methylthiazole-5-carboxylate | >44% | Easy operation, mild conditions, high yield | researchgate.net |
Stereoselective Synthesis of Chiral Thiazole Derivatives
The synthesis of chiral thiazole derivatives is of great importance due to the stereospecific requirements of many biological targets. nih.gov Achieving high stereoselectivity, where one stereoisomer is formed in preference to others, is a significant challenge in synthetic chemistry.
Research has demonstrated the successful stereoselective synthesis of specific thiazole derivatives. For instance, the reaction of ethyl cyanoacetate (B8463686) with phenylisothiocyanate, followed by reaction with 2-bromo-1-phenylethan-1-one, and subsequent treatment with a base can yield (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate stereoselectively. nih.gov The structure and stereochemistry of such products are typically confirmed through advanced analytical techniques, including X-ray crystallography. Further reactions of these chiral building blocks, such as with dimethylformamide dimethyl acetal (B89532) (DMF-DMA), can proceed to create more complex chiral structures, highlighting the utility of this approach in generating diverse, stereochemically defined thiazole derivatives. nih.gov
Chemical Reactivity and Mechanistic Studies of 5 Ethynyl 4 Methylthiazole
Electrophilic Aromatic Substitution Patterns on the Thiazole (B1198619) Ring
The thiazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution (EAS). pressbooks.pubwikipedia.org The substitution pattern is governed by the electronic effects of the substituents already present on the ring. In 5-ethynyl-4-methylthiazole, the ring contains a hydrogen atom at the C2 position, which is the primary site for electrophilic attack. The general mechanism for EAS involves the attack of an electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate, known as an arenium ion, followed by the loss of a proton to restore aromaticity. pressbooks.pubmasterorganicchemistry.com
The regioselectivity of this substitution is influenced by both the 4-methyl and the 5-ethynyl groups:
4-Methyl Group: This alkyl group is electron-donating through an inductive effect, thereby activating the thiazole ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions relative to itself. In the thiazole ring, this corresponds to the C5 and C2 positions.
5-Ethynyl Group: The ethynyl (B1212043) group is electron-withdrawing due to the sp-hybridization of its carbon atoms. This effect deactivates the ring towards electrophilic attack. As a deactivating group, it directs incoming electrophiles to the meta position, which corresponds to the C2 position.
Both the activating methyl group and the deactivating ethynyl group direct electrophilic substitution to the C2 position. Consequently, this position is the most favored site for electrophilic attack in reactions such as halogenation, nitration, and sulfonation. The formation of the arenium ion intermediate is the rate-determining step of the reaction, as it temporarily disrupts the aromatic system. masterorganicchemistry.com
Reactions Involving the Ethynyl Moiety
The ethynyl group is a highly versatile functional group that serves as the primary locus for a variety of addition and coupling reactions, enabling the construction of more complex molecular frameworks.
The carbon-carbon triple bond of this compound readily participates in cycloaddition reactions. Among the most significant are [3+2] cycloadditions, particularly the Huisgen 1,3-dipolar cycloaddition. nih.gov This reaction is frequently employed in "click chemistry," where the terminal alkyne reacts with an azide (B81097) to form a stable 1,2,3-triazole ring. nih.govresearchgate.net These reactions are often catalyzed by copper(I), which ensures high regioselectivity, typically yielding the 1,4-disubstituted triazole isomer. nih.gov Such reactions have been used to synthesize libraries of thiazole derivatives for various applications. nih.govresearchgate.netresearchgate.net
The ethynyl group can also function as a dienophile in [4+2] Diels-Alder cycloadditions, reacting with a conjugated diene. uzhnu.edu.ualibretexts.org The reactivity in these reactions is generally enhanced when the dienophile (the alkyne) is substituted with electron-withdrawing groups, a condition met by the electronic nature of the ethynyl group attached to the thiazole ring. libretexts.org The selectivity of these reactions is governed by the stereospecificity of the Diels-Alder reaction, where the stereochemistry of the reactants is retained in the product. libretexts.org
| Reaction Type | Reactants | Key Conditions | Product Type | Reference |
|---|---|---|---|---|
| [3+2] Azide-Alkyne Cycloaddition | 5-Ethynyl-4-methyl-2-phenylthiazole + Benzylazide | Click Chemistry Conditions | 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-phenylthiazole | researchgate.net |
| [3+2] Azide-Alkyne Cycloaddition | 5-(Azidophenylmethyl)-4-methylthiazole + Ethynylbenzene | Click Chemistry Conditions | 1-[(4-Methyl-5-thiazolyl)phenylmethyl]-4-phenyl-1H-1,2,3-triazole | nih.gov |
| [4+2] Diels-Alder Reaction | 5-Alkoxythiazole + PTAD (Dienophile analogue) | Room Temperature, Acetonitrile | [4+2] Cycloadduct | uzhnu.edu.ua |
The terminal proton of the ethynyl group is acidic and can be readily removed to form a metal acetylide, which can then participate in various cross-coupling reactions. The Sonogashira cross-coupling reaction is a particularly powerful method for this purpose. mdpi.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. unibo.it
This methodology allows for the direct connection of the this compound core to other aromatic or unsaturated systems, creating extended, conjugated molecular architectures. Such structures are of significant interest in materials science and medicinal chemistry. The Sonogashira coupling has been successfully used in the synthesis of various thiazole-containing compounds. mdpi.com
| Reaction Name | Thiazole Substrate | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|---|
| Sonogashira Coupling | 4-Bromo-2-methylthiazole | 3-Ethynylpyridine | Pd/Cu catalyst | 2-Methyl-4-(pyridin-3-ylethynyl)thiazole (MTEP) | mdpi.com |
| Sonogashira Coupling | 2-bromo-4-methyl-thiazole-5-carboxylic acid benzylamide | Trimethylsilylacetylene | PdCl₂(PPh₃)₂, CuI, N-ethyl-N,N-diisopropylamine | N-benzyl-4-methyl-2-((trimethylsilyl)ethynyl)thiazole-5-carboxamide | lookchem.com |
Site-Specific C-H Bond Activation and Functionalization Strategies
Modern synthetic chemistry increasingly relies on the direct functionalization of C-H bonds to streamline synthetic routes. sigmaaldrich.comnih.gov For this compound, the most accessible site for such a transformation is the C-H bond at the C2 position of the thiazole ring. Transition-metal catalysis, particularly with palladium, is a common strategy for achieving site-specific C-H activation. researchgate.netrutgers.edu
Protocols for the direct C-H arylation of thiazole derivatives have been developed, allowing for the formation of a C-C bond between the thiazole C2 position and an aryl group, typically from an aryl halide. researchgate.net These reactions often proceed under aerobic conditions and can be highly efficient, even with low catalyst loadings. researchgate.net The selectivity for the C2 position is inherent to the electronic properties of the thiazole ring, where this position is most susceptible to metallation. Such strategies avoid the need for pre-functionalization of the thiazole ring (e.g., halogenation) before performing a cross-coupling reaction, thus offering a more atom-economical approach to complex thiazole derivatives.
Investigation of Reaction Kinetics and Proposed Mechanistic Pathways
While specific kinetic data for reactions of this compound are not extensively reported, the mechanistic pathways of its principal reactions are well-established from studies on analogous systems.
Cycloaddition Mechanism: The copper-catalyzed azide-alkyne cycloaddition is proposed to proceed via the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide, followed by cyclization and protonolysis to release the triazole product and regenerate the catalyst. The Huisgen [3+2] dipolar cycloaddition, in the absence of a metal catalyst, is considered a concerted pericyclic reaction. nih.gov
Coupling Mechanism: The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. unibo.it The cycle is generally understood to involve:
Oxidative Addition: The aryl/vinyl halide adds to the Pd(0) catalyst to form a Pd(II) complex.
Transmetalation: A copper(I) acetylide, formed from the reaction of the terminal alkyne with the copper(I) co-catalyst, transfers the acetylide group to the palladium center.
Reductive Elimination: The coupled product is eliminated from the Pd(II) complex, regenerating the Pd(0) catalyst for the next cycle.
C-H Activation Mechanism: Palladium-catalyzed direct arylation is often proposed to occur via a concerted metalation-deprotonation (CMD) pathway or through oxidative addition. In the CMD mechanism, the C-H bond is broken with the assistance of a base in the coordination sphere of the palladium catalyst, avoiding the formation of a discrete organopalladium intermediate before the bond-forming step.
The rates of these reactions are influenced by factors such as the nature of the catalyst, solvent, temperature, and the electronic properties of the substrates. For instance, electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step in Sonogashira couplings.
Advanced Applications in Click Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 5-Ethynyl-4-methylthiazole
The CuAAC reaction is a cornerstone of click chemistry, uniting organic azides and terminal alkynes, such as this compound, to exclusively form 1,4-disubstituted 1,2,3-triazoles. mdpi.comorganic-chemistry.org This reaction is a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires higher temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. mdpi.comorganic-chemistry.org The copper-catalyzed variant proceeds efficiently under mild conditions, including at room temperature and in aqueous solutions, making it exceptionally suitable for biological applications. organic-chemistry.org The mechanism involves the in-situ formation of a copper(I) acetylide intermediate, which then reacts with an azide (B81097) to form the stable five-membered triazole ring. mdpi.com
A defining feature of the CuAAC reaction is its exceptional regioselectivity. When a terminal alkyne like this compound reacts with an azide in the presence of a copper(I) catalyst, the reaction exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. mdpi.comspringerprofessional.de This high degree of control is a direct result of the copper-catalyzed mechanism, which avoids the formation of the 1,5-isomer typically seen in uncatalyzed thermal cycloadditions. mdpi.com The reaction is known for its high efficiency and broad scope, proceeding with high yields for a wide variety of substrates. stratech.co.ukbachem.com The resulting triazole ring is chemically stable and serves as a rigid, reliable linker, acting as an isostere of the peptide bond but with greater resistance to hydrolytic cleavage. bachem.comrsc.org
The efficiency of the CuAAC reaction can be significantly influenced by the choice of catalyst system and reaction conditions. While copper(I) is the active catalyst, it is often generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. organic-chemistry.org The stability and activity of the copper(I) catalyst, particularly in aqueous and biological media, can be enhanced through the use of stabilizing ligands. Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are common ligands that accelerate the reaction and protect the copper(I) from oxidation and disproportionation. mdpi.com Further optimization can be achieved through the development of novel catalyst systems, including those based on N-heterocyclic carbene (NHC) ligands, which have demonstrated high catalytic activity at very low catalyst loadings. bachem.com Reaction conditions such as solvent, temperature, and the presence of additives can be fine-tuned to maximize yield and reaction rate for specific applications. stratech.co.uk
| Component | Function | Common Examples |
| Copper Source | Provides the catalytic metal center | Copper(II) sulfate (CuSO₄), Copper(I) iodide (CuI), Copper(I) bromide (CuBr) |
| Reducing Agent | Reduces Cu(II) to the active Cu(I) state | Sodium Ascorbate |
| Ligand | Stabilizes the Cu(I) catalyst, prevents oxidation, and enhances reaction rate | Tris-(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), Bathophenanthroline disulfonate |
| Solvent | Medium for the reaction | Water, t-Butanol/Water mixtures, Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF) |
Bioconjugation and Chemical Biology Applications
The biocompatibility and orthogonality of the CuAAC reaction make it a premier tool for bioconjugation—the covalent linking of molecules to biomolecules such as proteins, peptides, and nucleic acids. stratech.co.ukcpcscientific.com The azide and alkyne functional groups are essentially absent in most biological systems, ensuring that the reaction proceeds with high specificity without interfering with native biochemical processes. aatbio.com This allows for the precise installation of probes, tags, or other functional molecules onto biological targets for study and manipulation.
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study enzyme function directly in complex biological systems. thermofisher.comnih.gov ABPP typically employs "activity-based probes" (ABPs) that covalently bind to the active site of a specific enzyme or enzyme family. cpcscientific.commdpi.com A two-step ABPP approach utilizes bioorthogonal chemistry, where a probe containing a reactive group (the "warhead"), a recognition element, and a bioorthogonal handle (like the alkyne in this compound) is first introduced. This probe covalently labels the target enzyme. In the second step, a reporter tag (e.g., a fluorophore or biotin) functionalized with a complementary azide group is "clicked" onto the alkyne-labeled enzyme via CuAAC. nih.gov This modular approach allows for the detection, visualization, and identification of active enzymes within the proteome without the need for probes that are already burdened with bulky reporter tags. nih.govresearchgate.net
| Step | Description | Key Reagents |
| 1. Labeling | An activity-based probe (ABP) containing a reactive warhead and an alkyne handle (e.g., a derivative of this compound) is incubated with a complex proteome (e.g., cell lysate). The probe selectively forms a covalent bond with the active site of target enzymes. | Alkyne-modified Activity-Based Probe |
| 2. Ligation | An azide-functionalized reporter tag (e.g., a fluorophore or biotin) is added to the proteome along with the CuAAC catalyst system. | Azide-functionalized reporter tag, Copper(I) catalyst system |
| 3. Analysis | The now-tagged proteins are analyzed. If a fluorescent tag was used, proteins can be visualized by in-gel fluorescence scanning. If a biotin (B1667282) tag was used, proteins can be enriched using streptavidin beads and identified by mass spectrometry. | SDS-PAGE, Mass Spectrometry |
Click chemistry serves as a versatile tool in peptide-based drug design for enhancing the properties of peptide therapeutics. mdpi.comnih.govmolchanges.com The CuAAC reaction can be used to introduce the stable 1,2,3-triazole ring into peptide structures. This triazole unit can function as a surrogate for a trans-peptide bond, offering similar stereochemical properties but with enhanced stability against enzymatic degradation by proteases. bachem.comnih.gov This strategy is valuable for developing more robust peptide drugs. Furthermore, intramolecular CuAAC can be employed to create "stapled" or cyclized peptides. bachem.comrsc.org By incorporating an azide-containing amino acid and an alkyne-containing amino acid (which could be derived from this compound) into a peptide sequence, a subsequent click reaction can form a covalent bridge, locking the peptide into a specific, often more bioactive, conformation. nih.gov This approach is used to improve target affinity, cell permeability, and stability. biosyn.com
The precise modification of oligonucleotides is crucial for applications in diagnostics, therapeutics, and nanotechnology. Click chemistry provides an efficient method for postsynthetic labeling of DNA and RNA strands. nih.gov An alkyne group, analogous to that in this compound, can be incorporated into an oligonucleotide, typically by using a modified phosphoramidite (B1245037) during automated synthesis. This alkyne handle allows for the subsequent attachment of a wide array of functional molecules, including fluorophores, quenchers, or other biomolecules, via CuAAC. bachem.comnih.gov This method is highly efficient and does not interfere with the hybridization properties of the oligonucleotide. In the field of DNA nanotechnology, this precise control over functionalization is essential for the fabrication of complex DNA nanostructures, enabling the attachment of proteins, nanoparticles, or other components to a DNA scaffold with high spatial resolution. organic-chemistry.org
Applications in Messenger RNA (mRNA) Modification for Therapeutics
The therapeutic potential of messenger RNA (mRNA) has been realized in recent years, most notably with the development of mRNA-based vaccines. The efficacy of therapeutic mRNA is highly dependent on its stability and translational efficiency, which are significantly influenced by the structure of its 5′ cap. The 5′ cap, a 7-methylguanosine (B147621) (m7G) molecule linked to the first nucleotide via a 5′-5′ triphosphate bridge, is crucial for protecting the mRNA from degradation and for initiating protein synthesis. nih.gov
Chemical modification of this cap structure is a key strategy for enhancing the therapeutic properties of synthetic mRNA. nih.gov Novel synthetic approaches are being explored to create cap analogs with superior biological activity. One of the most promising of these new methods is the application of click chemistry, particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org This methodology offers a versatile and efficient route to novel cap structures that would be difficult to synthesize using traditional methods. beilstein-journals.org
The core principle of this application is the synthesis of cap analogs where a part of the native structure, typically within the oligophosphate bridge, is replaced with a stable, biocompatible triazole ring. rsc.org This is achieved by reacting an alkyne-containing precursor with an azide-containing precursor. The terminal alkyne of a molecule like this compound makes it a candidate for incorporation into such synthetic schemes, allowing for the introduction of a thiazole (B1198619) ring into the cap analog structure.
A key study explored the synthesis of 36 different mRNA cap analogs where the oligophosphate chain was modified with a triazole ring, created via CuAAC. rsc.org This approach allows for precise control over the structure and length of the linkers joining the phosphate (B84403) and triazole moieties. Subsequent biochemical evaluation of mRNAs containing these synthetic caps (B75204) revealed that the position and nature of the triazole linkage are critical for translational efficiency.
Another research effort focused on creating triazole-containing trinucleotide cap analogs to better mimic the natural cap 1 structure. researchgate.net The study compared the effects of placing the triazole moiety within the 5',5'-oligophosphate bridge versus replacing a 5',3'-phosphodiester bond. The results indicated that analogs with the triazole in the 5',5'-oligophosphate bridge were effectively incorporated into mRNA during in vitro transcription and yielded high translational activity. researchgate.net One specific compound, m7Gppp-tr-C2H4pAmpG, demonstrated translational properties comparable to the natural cap 1 structure, highlighting the potential of this click chemistry-based approach for developing advanced therapeutic mRNAs. researchgate.net
The data below summarizes the properties of representative triazole-modified cap analogs compared to standard caps.
| Cap Analog | Modification Strategy | Key Finding | Relative Translational Efficiency |
|---|---|---|---|
| Standard (m7GpppG) | Natural Dinucleotide | Baseline for comparison. | 1.0x |
| ARCA (Anti-Reverse Cap Analog) | Modification to prevent reverse incorporation | Standard for improved translation in research. | ~2.0x - 2.5x |
| Triazole-Modified Dinucleotide (e.g., m7Gppp-tr-G) | CuAAC synthesis; triazole in phosphate bridge | Demonstrated higher affinity for eIF4E than the standard cap. nih.gov | Variable, some analogs show improvement |
| Triazole-Modified Trinucleotide (m7Gppp-tr-C2H4pAmpG) | CuAAC synthesis; triazole in 5',5'-oligophosphate bridge | Translational activity comparable to natural cap 1 structure. researchgate.net | Significantly improved, approaching natural cap 1 |
These findings underscore the potential of using alkyne-bearing heterocyclic molecules in the click-chemistry-mediated synthesis of next-generation mRNA therapeutics. The ability to rapidly generate diverse cap structures allows for the fine-tuning of mRNA stability and translational output, which is essential for the development of more effective vaccines and protein replacement therapies.
Exploration of Novel and Emerging Click Chemistry Methodologies
While CuAAC is the most established click reaction, the field is continually evolving with new methodologies that offer distinct advantages, such as different regioselectivity or the ability to perform reactions in living systems without a toxic catalyst. The terminal alkyne of this compound makes it a versatile substrate for these emerging techniques.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC):
A significant development in click chemistry is the use of ruthenium catalysts for the azide-alkyne cycloaddition. organic-chemistry.org Unlike the copper-catalyzed reaction which exclusively yields 1,4-disubstituted 1,2,3-triazoles, the RuAAC reaction selectively produces the 1,5-disubstituted regioisomer. organic-chemistry.orgnih.gov This alternative regiochemistry provides access to a different set of molecular scaffolds, which can be critical when designing molecules that need to adopt a specific three-dimensional shape to interact with a biological target.
The mechanism of RuAAC involves the oxidative coupling of the azide and the alkyne to a ruthenium center, followed by reductive elimination to form the triazole product. organic-chemistry.org This pathway allows for the reaction of internal alkynes, not just terminal ones, further expanding its synthetic utility. thieme-connect.de For a molecule like this compound, participating in a RuAAC reaction would result in a product where the thiazole ring is attached to the C5 position of the newly formed triazole, a distinct structural outcome compared to the C4 attachment from a CuAAC reaction. This capability has been applied in medicinal chemistry, peptidomimetics, and materials science. chalmers.se
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):
One of the major limitations of CuAAC for biological applications is the cytotoxicity of the copper catalyst. This spurred the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry. nih.gov SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclic alkyne, such as a cyclooctyne, to drive the reaction with an azide forward. researchgate.net
Because it requires no external catalyst and can proceed under physiological conditions, SPAAC is ideal for labeling and tracking molecules in living cells and organisms without causing toxicity. nih.gov In the context of this compound, while it is not a strained alkyne itself, it can be readily used in SPAAC-based applications. For example, it could be a key component in synthesizing a small molecule probe where the thiazole moiety provides a specific biological interaction, and the ethynyl (B1212043) group is used to "click" onto an azide-modified biomolecule (like a protein or glycan) that has been metabolically engineered to feature a strained cyclooctyne. This modular approach allows for the targeted delivery and visualization of the thiazole-containing probe within a complex biological environment.
| Methodology | Catalyst/Promoter | Key Advantage | Potential Role of this compound |
|---|---|---|---|
| CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) | Copper(I) | High efficiency, reliability; forms 1,4-disubstituted triazoles. | Acts as the alkyne component to link with azide-modified molecules. |
| RuAAC (Ruthenium-Catalyzed Azide-Alkyne Cycloaddition) | Ruthenium | Forms 1,5-disubstituted triazoles, offering different regiochemistry. nih.gov | Substrate for creating 1,5-linked thiazole-triazole structures. |
| SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | Ring Strain (e.g., cyclooctyne) | Copper-free and bioorthogonal; suitable for in vivo applications. nih.gov | Component in probes designed to react with azide-modified biomolecules in living systems. |
The exploration of these novel click chemistry methodologies continually expands the toolkit available to chemists. The reactivity of the ethynyl group in this compound ensures its relevance as a versatile building block for creating complex and functional molecules through these advanced and highly specific chemical reactions.
Medicinal Chemistry and Biological Activity of 5 Ethynyl 4 Methylthiazole Derivatives
Structure-Activity Relationship (SAR) and Neuroprotective Pharmacophore Identification
The neuroprotective properties of 4-methylthiazole (B1212942) derivatives are closely linked to their molecular structure. Structure-activity relationship (SAR) studies have been crucial in identifying the key chemical features required for efficacy. Research has identified a lead neuroprotective pharmacophore that is believed to exert its effects, at least in part, through the potentiation of the GABA-A receptor. nih.gov
Systematic modifications of the 4-methylthiazole core have yielded important insights into the structural requirements for neuroprotection.
Substitution at the 5-position: Simple derivatives, such as those with a 5-ethyl group, have been shown to retain significant neuroprotective efficacy comparable to established compounds. nih.gov
Aromatic Substitution: The introduction of a phenyl ring, as seen in (4-methylthiazol-5-yl)(phenyl)methanol derivatives, can significantly reduce neuroprotective activity. nih.gov
Alkylation: O-alkylation of the hydroxyl group in certain derivatives has been found to enhance neuroprotective effects. nih.gov
Introduction of Triazoles: The ethynyl (B1212043) group serves as a valuable synthetic handle for introducing more complex moieties via "click chemistry." For instance, reacting an azide-functionalized thiazole (B1198619) with various alkynes can generate a library of 1,2,3-triazole-containing derivatives. This approach aims to diversify the structural landscape of MZ derivatives to identify novel and potent neuroprotective scaffolds. nih.gov
These studies underscore the sensitivity of neuroprotective activity to structural changes on the 4-methylthiazole scaffold, guiding the rational design of more effective therapeutic agents.
Table 1: Structure-Activity Relationship of 4-Methylthiazole Derivatives
| Structural Modification | Position | Effect on Neuroprotective Efficacy | Reference |
|---|---|---|---|
| Ethyl Group | C5 | Retained comparable efficacy to lead compounds | nih.gov |
| Phenylmethanol Group | C5 | Significantly reduced efficacy | nih.gov |
| O-Alkylation of Hydroxyl | C5 Sidechain | Improved neuroprotection | nih.gov |
| 1,2,3-Triazole Moiety | C5 Sidechain | Maintained protective activity | nih.gov |
Neuropharmacological Research and Neuroprotective Potential
Derivatives of 5-ethynyl-4-methylthiazole have been investigated for their potential to combat neuronal damage in conditions that model ischemic stroke and other neurodegenerative disorders.
Oxygen-glucose deprivation (OGD) is a widely used in vitro model to simulate the ischemic conditions that lead to neuronal cell death in events like stroke. nih.govnih.gov This process often triggers excitotoxicity, a pathological cascade initiated by the excessive release of the neurotransmitter glutamate, leading to neuronal injury and death. nih.govarvojournals.org
To assess the neuroprotective potential of novel compounds, primary neuron cultures subjected to OGD are used as a primary screening model. nih.gov This allows for the correlation of a compound's chemical structure with its ability to protect neurons from ischemic damage. Studies have shown that certain 4-methylthiazole derivatives are effective in protecting primary neurons against OGD and excitotoxicity. nih.gov For example, simple 5-ethyl-4-methylthiazole (B1294845) derivatives demonstrated neuroprotective efficacy comparable to the established neuroprotectant Clomethiazole (CMZ). nih.gov This indicates that the 4-methylthiazole core is a robust scaffold for developing agents capable of mitigating ischemic neuronal damage.
The neuroprotective effects of many thiazole derivatives are linked to their interaction with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. Thiazole compounds have long been recognized for sedative, hypnotic, and anticonvulsant effects, which are indicative of GABA-mimetic activity. nih.gov
The lead neuroprotective pharmacophore within the 4-methylthiazole class is understood to function, in part, by potentiating GABA-A receptors. nih.gov By enhancing the action of GABA, these compounds can counteract the excessive neuronal excitation that characterizes conditions like ischemia and epilepsy, thereby reducing excitotoxic damage and protecting neurons. This modulation of the GABAergic system is a key mechanism underlying the neuroprotective potential of these derivatives.
A novel therapeutic strategy for neurodegenerative diseases involves the design of chimeric molecules that combine a neuroprotective scaffold with a nitric oxide (NO) releasing moiety. nih.gov NO is a critical signaling molecule in the nervous system, but its dysregulation can contribute to neuronal damage. The goal of NO-chimera prodrugs is to deliver both a neuroprotective agent and a controlled amount of NO to restore synaptic function and protect neurons. nih.govnih.gov
Researchers have successfully modified neuroprotective 4-methylthiazole derivatives to create NO-chimera prodrugs. nih.gov These prodrugs are designed to be metabolized in vivo, releasing the active 4-methylthiazole derivative and NO. nih.gov Brain bioavailability studies are essential to ensure these compounds can reach their intended target. For instance, analysis has shown that certain NO-chimeras and their active 4-methylthiazole metabolites can be detected in the brain following administration, confirming their ability to cross the blood-brain barrier. nih.gov
Table 2: Bioavailability of NO-Chimera Prodrugs and Their Metabolites
| Prodrug | Active Metabolite | Brain Bioavailability | Reference |
|---|---|---|---|
| NO-chimera 32a | 5-ethyl-4-methylthiazole (22a) | Good bioavailability of both prodrug and metabolite | nih.gov |
| NO-chimera 28 | 2-(4-methylthiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethanol (26) | Low bioavailability of prodrug; metabolite readily detected | nih.gov |
Modulation of Specific Biochemical Pathways and Molecular Targets
The ethynyl group at the 5-position of the 4-methylthiazole core presents a versatile chemical handle for the synthesis of a diverse array of derivatives through reactions such as the copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry." This synthetic accessibility allows for the exploration of various biological targets by introducing different pharmacophoric groups. While direct studies on the biological activities of this compound itself are not extensively documented in publicly available research, the examination of closely related analogs provides significant insights into its potential for modulating specific biochemical pathways and molecular targets, particularly in the realm of neuroprotection.
Research into neuroprotective 4-methylthiazole (MZ) derivatives has utilized building blocks analogous to this compound to create libraries of compounds with therapeutic potential. nih.gov Specifically, the synthesis of 4-methyl-5-(phenyl(1H-1,2,3-triazol-1-yl)methyl)thiazole and 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-methylthiazole derivatives has shed light on key structural motifs responsible for neuroprotective effects. nih.gov These studies suggest that derivatives of this compound could potentially interact with pathways implicated in neuronal survival and function.
One of the key findings from the study of these analogous compounds is the identification of the 3-(1H-1,2,3-triazole-4-yl)-pyridine fragment as a potential neuroprotective pharmacophore. nih.gov When this moiety is linked to the 4-methylthiazole scaffold, the resulting compounds exhibit significant neuroprotective activity in in vitro models of oxygen-glucose deprivation and excitotoxicity. nih.gov This suggests that derivatives of this compound, prepared by coupling with azidopyridine, could modulate pathways involved in neuronal cell death and survival. The neuroprotective activity of thiazole derivatives has been linked to the potentiation of GABAA receptors, indicating a potential molecular target for these compounds. nih.gov
The following table summarizes the neuroprotective activity of representative 4-methylthiazole derivatives, which serve as surrogates for the potential activity of this compound derivatives. The data is based on in vitro oxygen-glucose deprivation (OGD) assays in primary neurons. nih.gov
| Compound ID | Structure | Neuroprotective Efficacy (% Protection against OGD) |
| 5d | 4-methyl-5-((4-(pyridin-3-yl)-1H-1,2,3-triazol-1-yl)(phenyl)methyl)thiazole | Excellent |
| 5b | 4-methyl-5-(phenyl(4-phenyl-1H-1,2,3-triazol-1-yl)methyl)thiazole | Reduced |
| 5i | 4-methyl-5-(phenyl(1H-1,2,3-triazol-1-yl)methyl)thiazole | Reduced |
| 11a-c | 5-(2-(1H-1,2,3-triazol-1-yl)ethyl)-4-methylthiazole derivatives | Structure-dependent efficacy |
Data is qualitatively described as "Excellent" or "Reduced" based on the comparative analysis in the source material.
The broader class of thiazole derivatives has been extensively studied for a wide range of biological activities, targeting various biochemical pathways and molecular targets in indications such as cancer and inflammation. For instance, some thiazole derivatives have been shown to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth. mdpi.com Others have been investigated as inhibitors of tubulin polymerization, a validated target for anticancer drugs. nih.gov Furthermore, different substituted thiazoles have been explored as potential inhibitors of cyclooxygenase (COX) enzymes in the context of anti-inflammatory drug discovery and as inhibitors of mucin oncoproteins in breast cancer research. While these activities are not directly attributed to this compound derivatives, they highlight the therapeutic potential of the thiazole scaffold and suggest plausible avenues of investigation for novel derivatives synthesized from the 5-ethynyl precursor.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, B3LYP, Basis Set Analysis)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to investigate the electronic structure and geometry of thiazole (B1198619) derivatives.
DFT and B3LYP Functional: DFT has proven to be an effective method for evaluating the structural and spectral characteristics of organic molecules, including a wide variety of thiazole derivatives. A popular and versatile functional used in these calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the accuracy of ab initio methods with computational efficiency. For thiazole-containing compounds, DFT calculations with the B3LYP functional are routinely used to optimize molecular geometry, predict vibrational frequencies, and analyze electronic properties.
Basis Set Analysis: The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build molecular orbitals. Common basis sets used for thiazole derivatives include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p), as well as correlation-consistent basis sets. The selection of a basis set is a trade-off between computational cost and accuracy; larger basis sets with polarization and diffuse functions generally provide more reliable results for properties such as molecular energies and geometries.
Key Calculated Properties: Through these methods, several key quantum chemical parameters for thiazole analogs are determined:
Optimized Molecular Geometry: Calculations determine the most stable three-dimensional arrangement of atoms, providing precise bond lengths and angles.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. For thiazole derivatives, the HOMO and LUMO are often localized over the π-system of the molecule.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. In thiazoles, negative potential is typically found near nitrogen and oxygen atoms, indicating sites prone to electrophilic attack.
| Parameter | Description | Typical Method/Basis Set for Thiazoles | Significance |
|---|---|---|---|
| Geometry Optimization | Finds the lowest energy arrangement of atoms. | DFT/B3LYP with 6-31G(d,p) or higher | Provides accurate bond lengths and angles. |
| HOMO-LUMO Energy Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | DFT/B3LYP with 6-311++G(d,p) | Indicates chemical reactivity and stability. |
| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Calculated from optimized geometry | Identifies sites for electrophilic and nucleophilic attack. |
| Mulliken Atomic Charges | Partitions the total electron population among the atoms in the molecule. | Calculated from optimized geometry | Reveals the charge distribution and electropositivity/negativity of atoms. |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule (ligand), such as 5-Ethynyl-4-methylthiazole, might interact with a biological target, typically a protein or enzyme. These methods are central to computer-aided drug design.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand in the active site of the receptor and evaluating the binding affinity using a scoring function, which estimates the free energy of binding. For thiazole derivatives, docking studies have been extensively used to explore their potential as inhibitors for various enzymes, including cyclooxygenases (COX), FabH inhibitors, and protein kinases. The results of these studies identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. These simulations model the physical movements of atoms and molecules in the complex, providing insights into its conformational flexibility and the persistence of key binding interactions. For thiazole-based compounds, MD simulations have been used to confirm the stability of their binding to targets like the main protease of SARS-CoV-2 and the MRSA protein. The stability is often evaluated by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex.
Binding Free Energy Calculation: To further quantify the ligand-receptor interaction, binding free energies can be calculated from the MD simulation trajectory using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA). This provides a more accurate estimation of the binding affinity than docking scores alone.
| Thiazole Derivative Class | Protein Target | Docking Score / Binding Energy (Example) | Key Interactions Observed |
|---|---|---|---|
| Thiazole Carboxamides | COX-1/COX-2 Enzymes | IC50 values in the micromolar range | Hydrogen bonding and hydrophobic interactions within the active site. |
| 2-Phenyl-amino Thiazoles | FabH Inhibitor | MolDock Score: -144.236 (for a derivative) | Multiple hydrogen bonds with active site residues. |
| Thiazole-Coumarin Conjugates | SARS-CoV-2 Mpro/ACE2 | Binding Energy: -9.87 kcal/mol (for a derivative) | Interactions with key catalytic residues. |
| Hydrazine Clubbed Thiazoles | Aldose Reductase | KI values in the nanomolar range | Specific interactions with enzyme active site. |
Elucidation of Reaction Mechanisms and Transition States through Computational Models
Computational chemistry plays a crucial role in understanding how chemical reactions occur by mapping the entire reaction pathway. For the synthesis of heterocyclic compounds like this compound, these models can elucidate complex mechanisms, identify key intermediates, and characterize the transition states that govern the reaction rate.
The formation of the thiazole ring often proceeds through multi-step reactions, such as the well-known Hantzsch synthesis, which involves the reaction of α-haloketones with thioamides. DFT calculations can be employed to model these reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, a potential energy surface for the reaction can be constructed.
The key steps in such a computational study include:
Locating Stationary Points: Identifying the structures of all reactants, intermediates, and products on the potential energy surface.
Transition State (TS) Searching: Locating the highest energy point along the reaction coordinate between two minima (e.g., reactant and intermediate). This structure, the transition state, is a saddle point on the energy surface. For complex reactions, multiple transition states may be involved.
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it correctly connects the desired reactant and product.
Activation Energy Calculation: The energy difference between the reactants and the transition state gives the activation energy barrier, which is a critical factor in determining the reaction kinetics.
For example, in the synthesis of substituted thiazoles, computational models have been used to propose mechanisms involving nucleophilic attack, cyclization, and dehydration steps, validating the proposed pathway by calculating the stability of intermediates and the energy barriers of each step.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, which exhibit a wide range of biological activities, QSAR models are valuable tools for designing new, more potent compounds.
The development of a QSAR model typically involves the following steps:
Data Set Collection: A series of thiazole analogs with experimentally measured biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, electrostatic, and quantum chemical parameters that describe the molecule's properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to create an equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. Key statistical parameters include the correlation coefficient (r²), cross-validated correlation coefficient (q²), and predictive correlation coefficient (pred_r²).
Successful 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), have been developed for thiazole derivatives, revealing that steric and hydrophobic properties are often critical for their activity. The insights gained from these models can guide the synthesis of new derivatives of this compound with potentially enhanced biological effects.
| Step | Description | Example for Thiazole Derivatives |
|---|---|---|
| 1. Data Collection | Gathering a set of thiazole compounds with known biological activity (e.g., antifungal). | A series of 20-50 thiazole analogs with measured IC50 values. |
| 2. Descriptor Calculation | Computing molecular properties (e.g., LogP, molecular weight, electronic properties). | Hydrophobicity, steric parameters, and electronic descriptors. |
| 3. Model Generation | Using statistical methods like MLR or CoMFA to create a predictive equation. | Development of a 3D-QSAR model using CoMFA. |
| 4. Model Validation | Assessing the statistical significance and predictive ability of the model. | High q² (>0.5) and r² (>0.8) values indicate a robust model. |
Advanced Material Science and Catalysis Applications
Development of Functional Materials Incorporating 5-Ethynyl-4-methylthiazole Moieties
The incorporation of specific molecular moieties into larger material structures is a key strategy in the design of functional materials with tailored properties. While direct research on functional materials incorporating this compound is limited, the structural components of the molecule suggest significant potential in this area. The ethynyl (B1212043) group serves as a versatile handle for polymerization and click chemistry reactions, while the thiazole (B1198619) ring can impart desirable electronic and coordination properties.
Thiazole and its derivatives are known to be integral components of various functional materials, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). For instance, thiazolo[5,4-d]thiazole-based MOFs have been investigated for their luminescent properties and potential as chemosensors for environmental contaminants. scientificarchives.comscientificarchives.com These materials exhibit excellent sensing capabilities for toxic anions, aromatic compounds, and heavy metal ions. scientificarchives.comscientificarchives.com Similarly, thiazolo[5,4-d]thiazole (B1587360) has been used to construct coordination polymers with applications in gas adsorption. mdpi.comresearchgate.net
The presence of the ethynyl group in this compound opens up possibilities for its use as a monomer in the synthesis of functional polymers. For example, copolymers based on thiazolo[5,4-d]thiazole and carbazole (B46965) units have been synthesized and shown to have promising performance in polymer solar cells. rsc.org The ethynyl group would allow for the creation of conjugated polymers with potentially interesting optoelectronic properties.
Table 1: Examples of Functional Materials Based on Thiazole Derivatives
| Material Type | Thiazole Derivative | Application | Key Findings |
| Metal-Organic Framework (MOF) | Thiazolo[5,4-d]thiazole | Luminescent Sensor | High selectivity and sensitivity for detecting environmental contaminants. scientificarchives.comscientificarchives.com |
| Coordination Polymer | 2,5-di(4-pyridyl)thiazolo[5,4-d]thiazole | Gas Adsorption (CO2) | Porous material with a BET surface area of 417 m²/g. mdpi.comresearchgate.net |
| Semiconducting Polymer | Thiazolo[5,4-d]thiazole-carbazole copolymer | Polymer Solar Cells | Power conversion efficiency of 4.88%. rsc.org |
This table presents data for analogous thiazole-containing materials to illustrate the potential of this compound.
Integration into Composite Materials (e.g., Graphene Oxide Composites for Selective Metal Ion Adsorption)
Graphene oxide (GO) has emerged as a promising platform for the development of composite materials for environmental remediation, particularly for the removal of heavy metal ions from aqueous solutions. rsc.org The surface of GO is rich in oxygen-containing functional groups, which can be chemically modified to enhance its adsorption capacity and selectivity for specific metal ions.
While there is no specific research on graphene oxide composites functionalized with this compound, the concept is highly plausible. The ethynyl group could be utilized to covalently attach the thiazole moiety to the GO surface via click chemistry or other coupling reactions. The nitrogen and sulfur atoms in the thiazole ring are known to be effective coordination sites for heavy metal ions. nih.govmdpi.com
For example, a graphene-based composite functionalized with 5-methyl-1,3,4-thiadiazol-2-amine has been developed for the selective sorption of Ga³⁺ from aqueous solutions, demonstrating a significantly higher adsorption capacity for Ga³⁺ compared to other metal ions. nih.govmdpi.comresearchgate.net This selectivity is attributed to the presence of the heterocyclic N and S atoms. Similarly, other composite materials incorporating chelating agents have shown high efficiency in heavy metal removal. rsc.orgmdpi.comnih.govnih.gov
The integration of this compound into a GO composite could therefore lead to a material with high affinity and selectivity for certain heavy metal ions. The performance of such a composite would depend on factors such as the density of the functional groups on the GO surface and the pH of the solution.
Table 2: Adsorption Capacities of Graphene Oxide-Based Composites for Metal Ions
| Adsorbent | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
| Graphene Oxide | Pb(II) | 1119 | rsc.org |
| Graphene Oxide | Cu(II) | 294 | rsc.org |
| GO-5-methyl-1,3,4-thiadiazol-2-amine | Ga³⁺ | 55.6 | nih.govmdpi.comresearchgate.net |
This table provides data for graphene oxide and a composite with a different thiazole derivative to indicate the potential performance of a this compound-functionalized composite.
Role as Ligands in Homogeneous and Heterogeneous Catalytic Systems
The thiazole ring, with its nitrogen and sulfur heteroatoms, is a well-established ligand motif in coordination chemistry and catalysis. The incorporation of an ethynyl group at the 5-position of 4-methylthiazole (B1212942) provides an additional functional handle that can be used to immobilize the catalytic complex or to further modify the ligand structure.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. tcichemicals.com The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. Thiazole-containing ligands have been successfully employed in various palladium-catalyzed transformations.
While there are no specific reports on the use of this compound as a ligand in palladium catalysis, its structural similarity to other effective thiazole-based ligands suggests its potential. Palladium complexes are most commonly used for cross-coupling reactions due to their high chemical stability. tcichemicals.com For instance, palladium complexes with benzothiazole (B30560) derivatives have been shown to be efficient catalysts for Suzuki-Miyaura cross-coupling reactions. researchgate.netdntb.gov.ua The electronic properties of the thiazole ring can influence the catalytic activity of the palladium center. Furthermore, the ethynyl group could be used to anchor the palladium complex to a solid support, facilitating catalyst recovery and reuse.
Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Thiazole-Related Ligands
| Reaction Type | Catalyst System | Substrates | Yield | Reference |
| Suzuki-Miyaura | Benzothiazole-based Palladium Complex | Aryl halides and arylboronic acids | High yields | researchgate.netdntb.gov.ua |
| C-H Activation | PEPPSI-type Pd(II) complexes | Furanyl/Thiofuranyl substrates and 4-bromoacetophenone | Up to 97% | mdpi.com |
This table shows examples of palladium-catalyzed reactions using related heterocyclic ligands to infer the potential of this compound-based catalysts.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted-1,2,3-triazoles. nih.govnih.govjetir.orgtaylorfrancis.com The reaction is typically catalyzed by a copper(I) species, often generated in situ from a copper(II) salt and a reducing agent. nih.govresearchgate.net
The role of ligands in CuAAC is to stabilize the copper(I) oxidation state and to accelerate the reaction rate. While many different ligands have been employed for this purpose, the potential of this compound as a ligand in this context has not been explored. The thiazole nitrogen could coordinate to the copper center, potentially influencing the catalytic activity.
The ethynyl group of this compound itself can participate as a substrate in CuAAC reactions. However, its role as a ligand would involve the thiazole moiety coordinating to a copper catalyst that is promoting the reaction between a different alkyne and an azide (B81097). The electronic properties of the thiazole ring could modulate the Lewis acidity of the copper center, thereby affecting the rate and efficiency of the triazole formation. nih.gov
Table 4: Key Features of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Feature | Description |
| Catalyst | Typically a Copper(I) species. |
| Reactants | Terminal alkyne and an azide. |
| Product | 1,4-disubstituted-1,2,3-triazole. |
| Key Advantages | High regioselectivity, mild reaction conditions, high yields, and tolerance of a wide range of functional groups. nih.govjetir.org |
This table outlines the general characteristics of the CuAAC reaction, where this compound could potentially act as a ligand.
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multinuclear) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of 5-Ethynyl-4-methylthiazole is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The methyl group protons at the C4 position would likely appear as a singlet in the upfield region, typically around δ 2.4-2.6 ppm. The proton on the thiazole (B1198619) ring at the C2 position is anticipated to resonate as a singlet further downfield, likely in the range of δ 8.6-8.8 ppm. The ethynyl (B1212043) proton, being attached to a sp-hybridized carbon, would also produce a singlet, expected to be in the region of δ 3.0-3.5 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule. The methyl carbon at C4 would be expected to have a chemical shift in the aliphatic region, around δ 15-20 ppm. The thiazole ring carbons would resonate in the aromatic region, with the C2 carbon appearing around δ 150-155 ppm, the C4 carbon (bearing the methyl group) around δ 145-150 ppm, and the C5 carbon (attached to the ethynyl group) being more shielded, likely in the range of δ 115-120 ppm. The two sp-hybridized carbons of the ethynyl group would have characteristic chemical shifts, with the carbon attached to the thiazole ring appearing around δ 80-85 ppm and the terminal alkyne carbon resonating at approximately δ 75-80 ppm.
Multinuclear NMR: While ¹H and ¹³C NMR are the most common, multinuclear NMR, such as ¹⁴N or ¹⁵N spectroscopy, could provide additional information about the electronic environment of the nitrogen atom within the thiazole ring. Similarly, ³³S NMR could be used to probe the sulfur atom, though its low natural abundance and quadrupolar nature can make it a challenging nucleus to observe.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CH₃ | 2.4 - 2.6 (s) | 15 - 20 |
| Thiazole-H (C2) | 8.6 - 8.8 (s) | 150 - 155 |
| Ethynyl-H | 3.0 - 3.5 (s) | - |
| Thiazole-C4 | - | 145 - 150 |
| Thiazole-C5 | - | 115 - 120 |
| Ethynyl-C (C≡C-Th) | - | 80 - 85 |
| Ethynyl-C (≡C-H) | - | 75 - 80 |
(s = singlet)
Mass Spectrometry (MS) Techniques for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules. For this compound, ESI-MS in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value corresponding to the molecular weight of the compound plus the mass of a proton. Given the molecular formula C₆H₅NS, the exact mass would be approximately 123.0143. High-resolution ESI-MS would allow for the precise determination of the elemental composition, confirming the molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis. The gas chromatogram would show a single peak corresponding to the compound, and the mass spectrum would exhibit a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight. Electron ionization (EI) would likely induce fragmentation, providing valuable structural information. Expected fragmentation patterns could include the loss of the ethynyl group, the methyl group, or cleavage of the thiazole ring. For the closely related isomer, 4-Methyl-5-vinylthiazole, the mass spectrum shows a prominent molecular ion peak at m/z 125 nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique would be suitable for the analysis of this compound, particularly if it is part of a complex mixture. Using a suitable stationary phase, the compound could be separated from impurities or other components before being introduced into the mass spectrometer for detection, which would likely be performed using ESI or Atmospheric Pressure Chemical Ionization (APCI).
Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS)
PTR-TOF-MS is a sensitive technique for the real-time detection of volatile organic compounds (VOCs). While not a primary tool for structural elucidation, it could be used to detect and quantify this compound in the gas phase, for instance, in flavor and fragrance applications. The technique would primarily detect the protonated molecule [M+H]⁺.
Table 2: Expected Mass Spectrometry Data for this compound
| Technique | Expected Ion | Expected m/z |
|---|---|---|
| ESI-MS | [M+H]⁺ | ~124.0221 |
| GC-MS (EI) | M⁺ | ~123.0143 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A sharp, strong band corresponding to the C≡C-H stretching vibration of the terminal alkyne is expected around 3300 cm⁻¹. The C≡C stretching vibration would likely appear as a weaker band in the region of 2100-2140 cm⁻¹. The C-H stretching vibrations of the methyl group and the thiazole ring would be observed in the 2900-3100 cm⁻¹ region. Vibrations associated with the thiazole ring (C=C and C=N stretching) are expected in the 1500-1600 cm⁻¹ range. For comparison, the IR spectrum of the isomer 4-Methyl-5-vinylthiazole shows characteristic bands for the vinyl group nih.gov.
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. The C≡C stretching vibration of the ethynyl group, which may be weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum in the 2100-2140 cm⁻¹ region. The symmetric breathing vibrations of the thiazole ring would also be Raman active. The C-S stretching vibrations within the thiazole ring are also expected to be observable in the Raman spectrum. The Raman spectrum of 4-Methyl-5-vinylthiazole is available and shows characteristic peaks for the vinyl and thiazole moieties nih.gov.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| ≡C-H Stretch | ~3300 (strong, sharp) | Weak |
| C≡C Stretch | 2100 - 2140 (weak to medium) | 2100 - 2140 (strong) |
| C-H Stretch (Aromatic/Aliphatic) | 2900 - 3100 | 2900 - 3100 |
| C=N, C=C Stretch (Thiazole ring) | 1500 - 1600 | 1500 - 1600 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound such as this compound, this method would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal, a complete set of diffraction data is collected.
The analysis of this diffraction pattern allows for the determination of the unit cell dimensions—the fundamental repeating unit of the crystal lattice. For thiazole derivatives, various crystal systems, such as monoclinic or orthorhombic, have been observed, and the specific system for this compound would be determined from the symmetry of the diffraction pattern. acs.orgnih.govnih.govrsc.org
The intensities of the diffracted spots are then used to calculate the electron density map of the molecule. From this map, the positions of the individual atoms can be determined, leading to a complete molecular structure. Key structural parameters that would be determined for this compound include:
The planarity of the thiazole ring.
The bond lengths of the C-S, C-N, and C=C bonds within the thiazole ring.
The geometry and bond lengths of the ethynyl and methyl substituents.
Intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the crystal packing.
While specific crystallographic data for this compound is not available in the cited literature, the table below illustrates typical crystallographic parameters that would be obtained from such an analysis, based on data for related thiazole derivatives. nih.govrsc.org
Interactive Data Table: Illustrative Crystallographic Parameters for a Thiazole Derivative
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements of the unit cell. |
| a (Å) | 8.5 | The length of the 'a' axis of the unit cell. |
| b (Å) | 12.2 | The length of the 'b' axis of the unit cell. |
| c (Å) | 9.8 | The length of the 'c' axis of the unit cell. |
| α (°) | 90 | The angle between the 'b' and 'c' axes. |
| β (°) | 105.3 | The angle between the 'a' and 'c' axes. |
| γ (°) | 90 | The angle between the 'a' and 'b' axes. |
| Volume (ų) | 980.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Calculated Density (g/cm³) | 1.45 | The theoretical density of the crystal. |
Elemental Analysis and Chromatographic Purity Assessment
The determination of the elemental composition and the assessment of purity are fundamental steps in the characterization of any new chemical entity.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in the compound. This is a crucial technique to confirm the empirical formula of this compound (C₆H₅NS). The experimentally determined percentages of each element are compared with the theoretically calculated values. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula.
For C₆H₅NS (Molecular Weight: 123.18 g/mol ), the theoretical elemental composition is:
Carbon (C): 58.51%
Hydrogen (H): 4.09%
Nitrogen (N): 11.37%
Sulfur (S): 26.03%
The experimental results are typically expected to be within ±0.4% of the theoretical values to be considered a good match. tandfonline.commdpi.com
Chromatographic Purity Assessment
Chromatographic techniques are indispensable for determining the purity of a compound by separating it from any impurities that may be present. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.
For a compound like this compound, reversed-phase HPLC would likely be a suitable method. nih.govresearchgate.net In this technique, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The compound and any impurities will travel through the column at different rates depending on their polarity, leading to their separation. A detector, such as a UV-Vis spectrophotometer, at the end of the column measures the concentration of the eluting components, producing a chromatogram. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks. A high purity sample would show a single, sharp peak.
The choice of chromatographic conditions, such as the column, mobile phase composition, flow rate, and detector wavelength, would need to be optimized to achieve the best separation. Thin-layer chromatography (TLC) can be used as a rapid and simple preliminary purity check. researchgate.net
The table below summarizes the typical information obtained from these analytical techniques.
Interactive Data Table: Summary of Analytical Data for Purity Assessment
| Analytical Technique | Parameter | Expected Result for this compound | Purpose |
| Elemental Analysis | % Carbon | 58.51 ± 0.4% | Confirms the elemental composition and empirical formula. |
| % Hydrogen | 4.09 ± 0.4% | ||
| % Nitrogen | 11.37 ± 0.4% | ||
| % Sulfur | 26.03 ± 0.4% | ||
| HPLC | Purity | >95% (typically) | Quantifies the purity of the compound by separating it from impurities. |
| Retention Time (tR) | Dependent on conditions | A characteristic value for the compound under specific conditions. | |
| GC-MS | Mass Spectrum | Molecular ion peak at m/z = 123 | Confirms the molecular weight of the compound and identifies impurities. |
Future Research Directions and Translational Potential
Exploration of Novel and Efficient Synthetic Pathways
The development of novel and efficient synthetic routes is a cornerstone for enabling extensive research into any chemical entity. For 5-Ethynyl-4-methylthiazole, future efforts will likely concentrate on improving upon classical thiazole (B1198619) synthesis methods, such as the Hantzsch thiazole synthesis, by adapting them for the introduction of the reactive ethynyl (B1212043) group. Key areas of exploration will include:
Greener Synthetic Methodologies: Investigation into eco-friendly reaction conditions, such as the use of deep eutectic solvents or mechanochemical synthesis, could provide more sustainable and scalable production methods. mdpi.comdntb.gov.ua
Catalyst Optimization: The development of novel catalysts could enhance the efficiency and selectivity of the cyclization and functionalization steps, leading to higher yields and purity.
One-Pot Reactions: Designing multi-component, one-pot synthetic strategies would streamline the manufacturing process, making the compound more readily accessible for further studies. nih.gov
A comparative table of potential synthetic approaches is presented below, highlighting hypothetical improvements over traditional methods.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Modified Hantzsch Synthesis | Well-understood mechanism, readily available precursors. | Adapting conditions to tolerate the ethynyl group; improving yields. |
| Cross-Coupling Strategies | High modularity, allowing for late-stage ethynylation. | Development of suitable catalysts and coupling partners for the thiazole core. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reactor design and reaction parameters for continuous production. |
Deepening Mechanistic Understanding of Biological Activities and Molecular Interactions
The thiazole nucleus is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.com The introduction of an ethynyl group, a known pharmacophore that can participate in various non-covalent interactions and covalent bonding, suggests that this compound could exhibit unique biological effects. Future research should focus on:
In Vitro Screening: Comprehensive screening against a panel of disease-relevant targets, such as kinases, proteases, and microbial enzymes, will be crucial to identify potential therapeutic applications.
Mechanism of Action Studies: Once a biological activity is identified, in-depth studies will be necessary to elucidate the molecular mechanism by which this compound exerts its effects. This could involve techniques like X-ray crystallography of protein-ligand complexes and various biochemical assays.
Molecular Modeling: Computational studies, such as molecular docking and molecular dynamics simulations, can provide insights into the binding modes and interactions of the compound with biological targets, guiding the design of more potent derivatives. nih.govresearchgate.net
Expansion into New Therapeutic Areas and Disease Models
Should initial screenings reveal promising biological activity, the subsequent step would be to evaluate this compound in relevant disease models. The structural motifs present in the molecule suggest potential applicability in several therapeutic areas:
Oncology: The thiazole ring is present in several anticancer drugs. The ethynyl group can act as a warhead for covalent inhibitors, a strategy of growing interest in cancer therapy.
Infectious Diseases: Thiazole derivatives have shown efficacy against various bacterial and fungal pathogens.
Inflammatory Disorders: Certain thiazole-containing compounds are known to modulate inflammatory pathways. nih.gov
Preclinical evaluation in animal models of these diseases will be essential to determine the in vivo efficacy, pharmacokinetics, and preliminary safety profile of the compound.
Integration into Next-Generation Functional Materials and Nanotechnology
The rigid, planar structure of the thiazole ring, combined with the linear geometry of the ethynyl group, makes this compound an interesting candidate for applications in materials science and nanotechnology. Future research could explore its use as a building block for:
Organic Electronics: Thiazole-containing polymers have been investigated for their semiconducting properties. The ethynyl group could be utilized for polymerization or for anchoring the molecule to surfaces in electronic devices.
Corrosion Inhibitors: Thiazole derivatives have been shown to be effective corrosion inhibitors for various metals.
Nanoparticle Functionalization: The ethynyl group provides a versatile handle for attaching the molecule to the surface of nanoparticles via "click" chemistry, potentially imparting new functionalities to the nanomaterials.
Emerging Computational Approaches for Rational Design and Property Prediction
Computational chemistry will be an indispensable tool in accelerating the research and development of this compound and its derivatives. Advanced computational methods can be employed for:
Rational Drug Design: By understanding the structure-activity relationships (SAR) of this compound, computational models can be used to design new derivatives with improved potency, selectivity, and pharmacokinetic properties. ump.edu.plmdpi.comnih.gov
Prediction of Physicochemical Properties: Quantum mechanical calculations can predict key properties such as solubility, stability, and reactivity, which are crucial for drug development and materials science applications.
Toxicity Prediction: In silico toxicology models can help to identify potential safety liabilities early in the development process, reducing the need for extensive animal testing.
The table below outlines some key computational approaches and their potential applications in the study of this compound.
| Computational Method | Application | Predicted Outcomes |
| Molecular Docking | Target identification and binding mode prediction. | Binding affinity, key interacting residues. |
| Quantum Mechanics (DFT) | Calculation of electronic structure and properties. | Molecular orbitals, electrostatic potential, reactivity indices. researchgate.net |
| Molecular Dynamics | Simulation of molecular motion and interactions over time. | Conformational stability, binding free energies. |
| QSAR Modeling | Relating chemical structure to biological activity. | Predictive models for designing new analogs with enhanced activity. |
Q & A
Q. What are the standard synthetic protocols for 5-Ethynyl-4-methylthiazole, and how do reaction conditions influence product purity?
Methodological Answer: this compound is synthesized via functionalization of the thiazole core. Key reactions include:
- Oxidation : Using KMnO₄ or CrO₃ to form thiazole oxides .
- Reduction : LiAlH₄ or NaBH₄ reduces the ethynyl group to ethyl, yielding 5-ethyl-4-methylthiazole .
- Substitution : Electrophilic/nucleophilic reagents (e.g., halogens) modify the thiazole ring .
Q. Table 1: Reaction Optimization
| Reaction Type | Reagents/Conditions | Major Product | Yield (%)* |
|---|---|---|---|
| Oxidation | KMnO₄, acidic pH | Thiazole oxide | 60–75 |
| Reduction | LiAlH₄, anhydrous THF | 5-Ethyl-4-methylthiazole | 80–90 |
| Substitution | Br₂, DCM, 0°C | 5-Bromo-4-methylthiazole | 50–65 |
*Hypothetical yields based on analogous thiazole reactions.
Q. How is this compound structurally characterized in academic research?
Methodological Answer: Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., ethynyl proton at δ 2.8–3.2 ppm) .
- IR Spectroscopy : C≡C stretch (~2100 cm⁻¹) and thiazole ring vibrations .
- Mass Spectrometry : Molecular ion peak at m/z 139 (C₆H₅NS) .
Advanced Research Questions
Q. How can regioselectivity in substitution reactions of this compound be controlled?
Methodological Answer: Regioselectivity depends on electronic and steric factors:
- Electrophilic Substitution : The methyl group at position 4 directs electrophiles to position 2 or 5. Use bulky reagents (e.g., tert-butyl hypochlorite) to favor position 2 .
- Nucleophilic Substitution : Activate the thiazole ring with electron-withdrawing groups (e.g., NO₂) to enhance reactivity at position 5 .
Experimental Design Tip:
Screen solvents (polar vs. nonpolar) and catalysts (e.g., Lewis acids) to modulate reaction pathways.
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. antitubercular efficacy)?
Methodological Answer: Discrepancies may arise from:
- Strain Variability : Test against standardized microbial strains (e.g., Mycobacterium tuberculosis H37Rv vs. clinical isolates) .
- Assay Conditions : Compare MIC values under varying pH, temperature, and nutrient availability.
- Metabolic Stability : Evaluate compound degradation in vitro (e.g., liver microsome assays) .
Q. Table 2: Hypothetical Antimicrobial Data
| Pathogen | MIC (µg/mL) | Study A | Study B* |
|---|---|---|---|
| Staphylococcus aureus | 12.5 | 25 | |
| M. tuberculosis | 6.25 | 12.5 | |
| *Hypothetical conflicting data for analysis. |
Q. What advanced methods elucidate the mechanism of action of this compound?
Methodological Answer:
- Molecular Docking : Simulate binding to target enzymes (e.g., M. tuberculosis enoyl-ACP reductase) .
- In Vitro Enzymatic Assays : Measure inhibition kinetics (Km/Vmax) under controlled conditions.
- Mutagenesis Studies : Identify critical residues via site-directed mutagenesis of target proteins.
Case Study :
In antitubercular research, combine transcriptomics (RNA-seq) with proteomics to map cellular responses to the compound .
Q. How can synthetic scalability of this compound derivatives be optimized without compromising yield?
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions (e.g., ethynylation) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu for Sonogashira coupling) enhance cross-coupling efficiency .
- Green Solvents : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity .
Q. What computational tools predict the stability of this compound under physiological conditions?
Methodological Answer:
- DFT Calculations : Model degradation pathways (e.g., hydrolysis of the ethynyl group) .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes to assess bioavailability.
- QSAR Models : Corporate substituent effects on stability using Hammett parameters .
Q. Guidelines for Researchers
- Data Reproducibility : Validate findings across multiple assays (e.g., MIC, cytotoxicity).
- Ethical Reporting : Disclose reaction yields, side products, and assay limitations transparently.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
